molecular formula C18H17ClN4O3S B2382440 N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251607-37-0

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2382440
CAS No.: 1251607-37-0
M. Wt: 404.87
InChI Key: GCGQJKWRRBARJP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a small-molecule acetamide derivative featuring:

  • A 3-chloro-4-methoxyphenyl group linked to the acetamide nitrogen.
  • A thioether bridge connecting the acetamide to a pyridin-2-yl ring.
  • A 3-ethyl-1,2,4-oxadiazole substituent at the 5-position of the pyridine ring.

Its structural uniqueness lies in the combination of a chloro-methoxy aromatic system, a sulfur-containing linker, and a pyridine-oxadiazole hybrid scaffold.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-3-15-22-18(26-23-15)11-4-7-17(20-9-11)27-10-16(24)21-12-5-6-14(25-2)13(19)8-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQJKWRRBARJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H20ClN3O2S\text{C}_{19}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

This structure features a chloro-methoxyphenyl group and an oxadiazole-pyridine moiety linked via a thioacetamide functional group.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which include compounds similar to this compound. These derivatives have shown efficacy in inhibiting various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs) .
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is often linked to enhanced antimicrobial effects .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds containing oxadiazole structures exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer metabolism and proliferation.
    Enzyme TargetEffect
    Thymidylate SynthaseInhibition of DNA synthesis
    Histone DeacetylasesModulation of gene expression

Case Studies

  • In Vitro Studies : A study investigating various oxadiazole derivatives found that certain compounds significantly inhibited cancer cell growth in vitro, suggesting that structural modifications could enhance potency .
  • Animal Models : In vivo studies on similar compounds have shown promising results in reducing tumor size in mouse models, indicating potential for therapeutic development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer (MCF7), lung cancer (A549), and other tumor types.
  • Case Study : In a study involving a series of oxadiazole derivatives, compounds similar to this compound demonstrated significant growth inhibition percentages ranging from 51% to 86% against different cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary tests indicate that it possesses significant antibacterial and antifungal activities. It has been tested against Gram-positive and Gram-negative bacteria, as well as various fungal strains.
  • Efficacy Results : In vitro studies have shown that derivatives exhibit promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Potential Applications

Given its biological activities, this compound could find applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs or antimicrobial agents.
  • Research Tools : In biochemical assays to study mechanisms of cancer cell resistance or microbial resistance.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its closest analogs (Table 1):

Compound Name / ID Aromatic Substituent Heterocyclic Core Thioacetamide Linker Substituent Molecular Formula (Example) Reference ID
N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (Target) 3-chloro-4-methoxyphenyl Pyridin-2-yl + 1,2,4-oxadiazole Ethyl C₁₉H₁₈ClN₃O₃S
N-(5-chloro-2-methoxyphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 5-chloro-2-methoxyphenyl 1,2,4-triazole + pyridin-4-yl Phenyl C₂₃H₂₀ClN₅O₂S
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chloro-2-methoxy-5-methylphenyl 1,2,4-triazole + pyridin-2-yl Ethyl C₂₁H₂₂ClN₅O₂S
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-fluorophenyl 1,2,4-triazole + thiophen-2-yl Ethyl C₁₆H₁₆FN₃OS₂

Key Observations :

  • Heterocyclic Core: The target compound’s 1,2,4-oxadiazole moiety distinguishes it from triazole-containing analogs (e.g., ). Oxadiazoles are known for enhanced metabolic stability compared to triazoles due to reduced susceptibility to enzymatic hydrolysis .
  • Substituent Positioning : The 3-chloro-4-methoxy group on the phenyl ring contrasts with analogs bearing substituents at the 2-, 4-, or 5-positions (e.g., ). Positional isomerism may influence solubility and target binding affinity.
  • Pyridine vs.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Target Selectivity : The pyridin-2-yl moiety could favor interactions with kinases or bacterial enzymes, as seen in pyridine-containing antimicrobial agents .
  • Metabolic Stability : The oxadiazole ring’s resistance to oxidation might reduce first-pass metabolism relative to triazole analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux with dehydrating agents (e.g., POCl₃) .
  • Step 2 : Coupling the oxadiazole-containing pyridine moiety to the chloro-methoxyphenyl acetamide backbone via nucleophilic aromatic substitution or thiol-ene reactions .
  • Optimization : Temperature (60–120°C), solvent polarity (DMF or DCM), and catalysts (e.g., triethylamine) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and oxadiazole-related carbons (δ 160–170 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-S (650–700 cm⁻¹), and N-O (1250–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with the acetamide and oxadiazole groups .

Q. How does the compound’s reactivity correlate with its functional groups under standard laboratory conditions?

  • Key Reactivity :

  • The chloro-methoxyphenyl group participates in electrophilic substitution, while the oxadiazole ring is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
  • The thioacetamide bridge may oxidize to sulfoxide/sulfone derivatives, requiring inert atmospheres for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when structural models conflict with spectroscopic results?

  • Approach :

  • Cross-validate using single-crystal X-ray diffraction (SHELX refinement ) and DFT calculations to reconcile bond lengths/angles with experimental NMR/IR data.
  • For amorphous samples, employ dynamic NMR or 2D-COSY to resolve conformational ambiguities .

Q. What strategies are recommended for optimizing bioactivity while minimizing non-specific interactions in pharmacological studies?

  • Methodology :

  • SAR Analysis : Modify the ethyl group on the oxadiazole or the pyridine-thioacetamide linker to enhance target binding (e.g., kinase inhibition).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .
  • Selectivity Assays : Test against off-target proteins (e.g., cytochrome P450 enzymes) to assess specificity .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Findings :

  • Stability : The compound is stable in anhydrous DMSO or acetonitrile at pH 6–8 but degrades in protic solvents (e.g., MeOH/H₂O) due to hydrolysis of the oxadiazole ring .
  • Storage Recommendations : Store under nitrogen at –20°C, with desiccants to prevent moisture-induced decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Resolution Steps :

  • Re-examine protonation states and tautomeric forms in simulations, as these affect docking accuracy.
  • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
  • Consider metabolite interference (e.g., cytochrome-mediated oxidation) using LC-MS/MS to identify degradation products .

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